molecular formula C19H16ClNO3 B1420577 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-79-1

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1420577
M. Wt: 341.8 g/mol
InChI Key: BBZOXYDNAREMBW-UHFFFAOYSA-N
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Description

“(2,5-Dimethoxyphenyl)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 . It appears as a yellow, red, or brown liquid .


Synthesis Analysis

While the specific synthesis process for “2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is not available, related compounds such as 2, 5-dimethoxyphenethylamine have been synthesized through methods involving Friedel-Crafts reactions .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethoxyphenyl)acetyl chloride” consists of a benzene ring substituted with two methoxy groups and an acetyl chloride group .


Physical And Chemical Properties Analysis

“(2,5-Dimethoxyphenyl)acetyl chloride” has a boiling point of 118 °C at 0.8 mmHg, a density of 1.227 g/mL at 25 °C, and a refractive index of n20/D 1.5385 (lit.) .

Scientific Research Applications

Synthesis and Reactivity

  • "2-(2-Amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline" was used as an intermediate in synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, demonstrating its utility in complex organic syntheses (Phillips & Castle, 1980).

Chemical Properties and Analysis

  • "6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" was identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its potential in analytical chemistry applications (Yoshida, Moriyama, & Taniguchi, 1992).

Medicinal Chemistry and Drug Synthesis

  • "1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride" was synthesized from a similar compound, showcasing the compound's relevance in the synthesis of potential pharmaceuticals (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Catalysis

  • "Chiral Pt(II)/Pd(II) pincer complexes" involving similar compounds were synthesized and used in catalytic asymmetric aldol and silylcyanation reactions, highlighting the role of such compounds in catalytic processes (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Photophysical Properties

  • A study on "Tricarbonylrhenium(I) derivatives" explored the photophysical properties of compounds structurally related to 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, useful in understanding light-matter interactions in similar chemical structures (Albertino et al., 2007).

Organometallic Chemistry

  • The synthesis of "Allyl amination of phosphinoquinoline allyl complexes of palladium" involving similar compounds was explored, contributing to the field of organometallic chemistry and the understanding of metal-ligand interactions (Canovese et al., 2010).

Safety And Hazards

“(2,5-Dimethoxyphenyl)acetyl chloride” is classified as a skin corrosive and can cause serious eye damage. It’s recommended to handle this compound with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11-4-6-16-13(8-11)14(19(20)22)10-17(21-16)15-9-12(23-2)5-7-18(15)24-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZOXYDNAREMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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